molecular formula C20H26F3N3O B10977474 N-(1-Adamantyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-methylacetamide

N-(1-Adamantyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-methylacetamide

Cat. No.: B10977474
M. Wt: 381.4 g/mol
InChI Key: JIRIVYWPSAVAJE-UHFFFAOYSA-N
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Description

N-(1-Adamantyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-methylacetamide is a synthetic compound characterized by its unique structure, which includes an adamantyl group, a cyclopropyl group, and a trifluoromethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Adamantyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-methylacetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethyl iodide in the presence of a base such as potassium carbonate.

    Cyclopropyl Group Addition: The cyclopropyl group is added via a cyclopropanation reaction using diazomethane and a suitable catalyst.

    Adamantyl Group Attachment: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction using adamantyl chloride and aluminum chloride as a catalyst.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound using N-methylacetamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Hydroxylated derivatives of the adamantyl group.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-Adamantyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-methylacetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and analgesic agent due to its unique structural features.

    Materials Science: Its stability and unique structural properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.

    Biological Research: The compound is used in studies investigating the modulation of specific biological pathways, particularly those involving pyrazole derivatives.

    Industrial Applications: It is explored for use in the synthesis of other complex organic molecules due to its versatile reactivity.

Mechanism of Action

The mechanism of action of N-(1-Adamantyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group is known to enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and potentially modulating membrane-bound receptors. The pyrazole ring can interact with various enzymes, inhibiting their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(1-Adamantyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-ethylacetamide
  • **N-(1-Adamantyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-propylacetamide
  • **N-(1-Adamantyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-butylacetamide

Uniqueness

The uniqueness of N-(1-Adamantyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-methylacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantyl group enhances its stability and lipophilicity, while the trifluoromethyl group increases its metabolic stability and bioavailability. The cyclopropyl group adds to its rigidity, making it a valuable scaffold for drug design.

Properties

Molecular Formula

C20H26F3N3O

Molecular Weight

381.4 g/mol

IUPAC Name

N-(1-adamantyl)-2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-methylacetamide

InChI

InChI=1S/C20H26F3N3O/c1-25(19-8-12-4-13(9-19)6-14(5-12)10-19)18(27)11-26-16(15-2-3-15)7-17(24-26)20(21,22)23/h7,12-15H,2-6,8-11H2,1H3

InChI Key

JIRIVYWPSAVAJE-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)CN1C(=CC(=N1)C(F)(F)F)C2CC2)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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